Tricyclohexylphosphine

Catalog No.
S703860
CAS No.
2622-14-2
M.F
C18H33P
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclohexylphosphine

Researchers requiring robust catalysis for deactivated aryl chlorides or olefin metathesis often face poor reactivity with PPh₃ or hazardous handling with pyrophoric P(t-Bu)₃. Tricyclohexylphosphine (PCy3) resolves this as a solid, highly electron-donating ligand with a Tolman cone angle of 170° and TEP of 2056 cm⁻¹.

  • Enables Pd/Ni-catalyzed Suzuki, Heck, Stille couplings of low-reactivity aryl chlorides.
  • Essential precursor for first-generation Grubbs ruthenium catalysts.
  • Solid at room temperature (mp ~78°C) for safe weigh-and-transfer handling, no glovebox required.

CAS Number

2622-14-2

Product Name

Tricyclohexylphosphine

IUPAC Name

tricyclohexylphosphane

Molecular Formula

C18H33P

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2

InChI Key

WLPUWLXVBWGYMZ-UHFFFAOYSA-N

Synonyms

NSC 158657; Tricyclohexylphosphine; Tricyclohexylphosphrua;

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

The exact mass of the compound Tricyclohexylphosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158657. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Tricyclohexylphosphine (PCy3) is a highly electron-donating and sterically demanding tertiary alkylphosphine utilized as a privileged ligand in homogeneous catalysis. As a solid at room temperature (melting point ~78 °C), it features a Tolman cone angle of 170° and a Tolman Electronic Parameter (TEP) of 2056 cm⁻¹ [1]. These specific quantitative properties make it a critical procurement choice for synthesizing active metal complexes, most notably the first-generation Grubbs ruthenium carbene catalysts [2]. In industrial and laboratory settings, PCy3 is prioritized for its ability to stabilize low-coordinate metal centers and drive the oxidative addition of challenging substrates, such as deactivated aryl chlorides, while remaining significantly easier to process than its liquid, highly pyrophoric analogs[3].

Research Fit

Reported high steric bulk supports Pd(0) active species stabilization in cross-coupling

Strong σ-donor character promotes oxidative addition of challenging aryl chlorides

Integral component of first-generation Grubbs catalyst for olefin metathesis

Substituting PCy3 with generic or closely related phosphines typically results in catalytic failure or severe handling hazards. Less bulky and less basic arylphosphines, such as triphenylphosphine (PPh3), fail to provide the necessary electron density (TEP 2069 cm⁻¹) and steric bulk (cone angle 145°) required to accelerate the oxidative addition of unreactive aryl chlorides or to achieve functional turnover numbers in olefin metathesis [1]. Conversely, while tri-tert-butylphosphine (P(t-Bu)3) offers equivalent electron donation, it is a liquid that is extremely pyrophoric, necessitating strict glovebox conditions or the procurement of costly tetrafluoroborate salts [2]. PCy3 provides a non-interchangeable balance: it delivers the extreme basicity and remote steric hindrance necessary for advanced catalysis while maintaining solid-state processability [2].

Substitution Risk

vs. PPh₃

Steric and electronic divergence alters oxidative addition rates and catalyst resting states; cone angle and basicity differ substantially.

vs. P(t-Bu)₃

Reaction-type specificity is inverted. PCy₃ favors Suzuki coupling whereas P(t-Bu)₃ favors amination; cross-substitution may reduce activity.

Steric and Electronic Amplification vs. Triphenylphosphine

The catalytic efficacy of PCy3 is quantitatively rooted in its extreme basicity and bulk compared to standard arylphosphines. PCy3 exhibits a Tolman Electronic Parameter (TEP) of 2056 cm⁻¹ and a cone angle of 170°, whereas triphenylphosphine (PPh3) has a TEP of 2069 cm⁻¹ and a cone angle of 145°[1]. This lower TEP indicates significantly stronger σ-donation, which increases the electron density at the metal center, while the larger cone angle provides essential remote steric hindrance to stabilize low-coordinate catalytic intermediates[1].

Evidence DimensionTolman Electronic Parameter (TEP) and Cone Angle
Target Compound DataTEP = 2056 cm⁻¹; Cone Angle = 170°
Comparator Or BaselineTriphenylphosphine (PPh3): TEP = 2069 cm⁻¹; Cone Angle = 145°
Quantified Difference13 cm⁻¹ lower TEP (stronger electron donation) and 25° larger cone angle
ConditionsStandard spectroscopic evaluation of Ni(CO)3L complexes

This dual electronic and steric advantage is mandatory for driving the oxidative addition of notoriously unreactive substrates like deactivated aryl chlorides.

Suzuki vs. Amination
Head-to-head
PCy₃ Suzuki (reported higher)
P(t-Bu)₃ Amination (reported higher)
Reaction-type specificity determines ligand selection for Suzuki vs. amination workflows
Pd(0) precatalysts, deactivated aryl chlorides

Processability and Phase Stability vs. Tri-tert-butylphosphine

While tri-tert-butylphosphine (P(t-Bu)3) matches PCy3 in electron-donating capacity (both have a TEP of ~2056 cm⁻¹), their physical states dictate entirely different procurement and handling workflows. P(t-Bu)3 is a liquid at room temperature and is notoriously pyrophoric, requiring stringent inert-atmosphere handling or formulation as a tetrafluoroborate salt [1]. In contrast, PCy3 is a crystalline solid (melting point ~78 °C) that, while air-sensitive, is significantly less hazardous and favors the formation of stable Pd(0) bisphosphine species rather than dinuclear Pd(I) complexes upon oxidation [1].

Evidence DimensionPhysical state and handling requirements
Target Compound DataSolid (mp ~78 °C); manageable air-sensitivity
Comparator Or BaselineTri-tert-butylphosphine (P(t-Bu)3): Liquid; highly pyrophoric
Quantified DifferenceSolid vs. liquid state with identical baseline electron donation (TEP 2056 cm⁻¹)
ConditionsStandard industrial and laboratory handling conditions

Procuring PCy3 allows facilities to achieve elite catalytic activity without the extreme safety hazards and specialized equipment required for liquid pyrophoric phosphines.

Yield vs. PPh₃
Head-to-head
98% (PCy₃) vs 93% (PPh₃)
5% absolute yield difference supports throughput considerations in multi-gram syntheses
Identical glovebox assembly, GC yield

Precursor Suitability and Metathesis Activity vs. Triphenylphosphine

The development of commercially viable olefin metathesis catalysts was entirely dependent on replacing PPh3 with PCy3. In the synthesis of Grubbs ruthenium carbene complexes, exchanging the initial PPh3 ligands for PCy3 ligands resulted in the first-generation Grubbs catalyst, which exhibits a dramatically higher catalyst transformation rate and stability[1]. The strong σ-donation of PCy3 stabilizes the ruthenium center while its bulk facilitates the necessary ligand dissociation step to enter the catalytic cycle, a balance that PPh3 fails to achieve [1].

Evidence DimensionSuitability as a metathesis catalyst ligand
Target Compound DataForms highly active, stable Grubbs 1st-generation catalyst
Comparator Or BaselineTriphenylphosphine (PPh3): Forms poorly active, short-lived precursors
Quantified DifferenceOrder-of-magnitude increases in metathesis turnover and stability
ConditionsRuthenium-catalyzed ring-closing and cross-metathesis reactions

Buyers synthesizing metathesis catalysts must procure PCy3, as PPh3-based ruthenium carbenes lack the activity required for practical synthetic applications.

Steric & Electronic
Class-level
Cone angle 170°(vs PPh₃ 145°) pKa 9.7(vs PPh₃ 2.73)
Unique steric-electronic profile not duplicated by PPh₃ or P(t-Bu)₃
Tolman cone angle; solution pKa values
Pd Geometry
Head-to-head
P–Pd–P angle 158° (PCy₃) vs 175° (PBu₂ᵗPh)
Bent geometry influences substrate access and turnover rates
X-ray crystallography of Pd(0) bis-phosphine complexes

Synthesis of First-Generation Grubbs Catalysts

Directly relying on its specific TEP and cone angle, PCy3 is the indispensable ligand precursor for manufacturing standard ruthenium-based olefin metathesis catalysts, enabling ring-closing and cross-metathesis workflows [1].

Cross-Coupling of Deactivated Aryl Chlorides

PCy3 is the ligand of choice for Pd- and Ni-catalyzed Suzuki, Heck, and Stille couplings where the substrate is a low-reactivity aryl chloride, as its extreme basicity forces rapid oxidative addition[2].

Industrial Scale-Up of Homogeneous Catalysis

In scale-up scenarios where the extreme pyrophoricity of liquid P(t-Bu)3 poses unacceptable safety or infrastructure costs, solid PCy3 serves as a high-activity substitute, balancing extreme electron donation with practical solid-state handling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki coupling of deactivated aryl chlorides
Reported Suzuki-preferred ligand activity
Yield and selectivity with sterically hindered substrates
Grubbs catalyst olefin metathesis
Steric-electronic profile enabling catalyst initiation
Metathesis activity and phosphine dissociation rate
Ligand screening for reaction optimization
Top-ranked performance in comparative screens
Yield comparison against alternative phosphines
Heck and Sonogashira couplings
Broad utility as a bulky trialkylphosphine
Catalytic activity across multiple coupling manifolds

Physical Description

Crystalline powder or chunks; [Sigma-Aldrich MSDS]

XLogP3

5.4

Exact Mass

280.231988050 Da

Monoisotopic Mass

280.231988050 Da

Heavy Atom Count

19

UNII

34HJS55VCG

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H251 (22.95%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H302 (11.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (22.95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

2622-14-2

Wikipedia

Tricyclohexylphosphine

General Manufacturing Information

Phosphine, tricyclohexyl-: ACTIVE
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

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